molecular formula C18H17NO5 B14147699 [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate CAS No. 475185-81-0

[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate

Cat. No.: B14147699
CAS No.: 475185-81-0
M. Wt: 327.3 g/mol
InChI Key: CPWHMNFCZNUGQY-UHFFFAOYSA-N
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Description

[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a benzodioxole ring fused with a carboxylate group and an oxo-phenylethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carboxylic acid with 2-oxo-2-(1-phenylethylamino)ethanol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow it to bind to specific biological targets, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.

    Benzimidazole Derivatives: These compounds also feature a fused ring system and are known for their pharmacological properties.

Uniqueness

What sets [2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

475185-81-0

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C18H17NO5/c1-12(13-5-3-2-4-6-13)19-17(20)10-22-18(21)14-7-8-15-16(9-14)24-11-23-15/h2-9,12H,10-11H2,1H3,(H,19,20)

InChI Key

CPWHMNFCZNUGQY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC3=C(C=C2)OCO3

solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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